molecular formula C23H32N2S B387271 1-Cyclododecyl-3-naphthalen-1-ylthiourea

1-Cyclododecyl-3-naphthalen-1-ylthiourea

Cat. No.: B387271
M. Wt: 368.6g/mol
InChI Key: MHMHNKQVSVQQOO-UHFFFAOYSA-N
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Description

1-Cyclododecyl-3-naphthalen-1-ylthiourea is a thiourea derivative characterized by a cyclododecyl group attached to the nitrogen atom at position 1 and a naphthalen-1-yl group at position 3 of the thiourea core. Thiourea derivatives are widely studied for their applications in asymmetric catalysis, molecular recognition, and coordination chemistry due to their hydrogen-bonding capabilities and structural versatility . The cyclododecyl substituent introduces significant steric bulk and lipophilicity, which may enhance solubility in nonpolar solvents and influence reactivity in catalytic systems.

Properties

Molecular Formula

C23H32N2S

Molecular Weight

368.6g/mol

IUPAC Name

1-cyclododecyl-3-naphthalen-1-ylthiourea

InChI

InChI=1S/C23H32N2S/c26-23(25-22-18-12-14-19-13-10-11-17-21(19)22)24-20-15-8-6-4-2-1-3-5-7-9-16-20/h10-14,17-18,20H,1-9,15-16H2,(H2,24,25,26)

InChI Key

MHMHNKQVSVQQOO-UHFFFAOYSA-N

SMILES

C1CCCCCC(CCCCC1)NC(=S)NC2=CC=CC3=CC=CC=C32

Canonical SMILES

C1CCCCCC(CCCCC1)NC(=S)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Thiourea Derivatives

Thiourea derivatives with naphthalen-1-yl groups exhibit distinct properties depending on the substituent at the N1 position. Key comparisons include:

Compound N1 Substituent Molecular Weight (g/mol) Key Properties Applications
1-Cyclododecyl-3-naphthalen-1-ylthiourea Cyclododecyl (C₁₂H₂₃) ~349.5 (calculated) High lipophilicity, steric hindrance, potential for chiral environments Catalysis, coordination chemistry
1-(2-Amino-1,2-diphenylethyl)-3-naphthalen-1-ylthiourea Chiral diphenylethyl ~439.5 Enantioselective catalysis (e.g., thiolysis/anhydride aminolysis) Asymmetric synthesis
1-Benzoyl-3-(naphthalen-1-yl)thiourea Benzoyl (C₆H₅CO) ~336.4 Moderate solubility in polar solvents, planar aromatic interactions Crystal engineering, ligand design

Key Observations :

  • Solubility: The aliphatic cyclododecyl chain likely increases lipophilicity, favoring solubility in nonpolar solvents over polar media, whereas benzoyl-containing analogs exhibit better solubility in acetone or DMSO .
Role of the Naphthalen-1-yl Group

The naphthalen-1-yl moiety contributes to π-π stacking interactions and rigid planar geometry, as seen in naphthalen-1-ylmethanol (). In thiourea derivatives, this group enhances crystallinity and stabilizes supramolecular architectures via weak hydrogen bonds (e.g., S–H⋯O/N interactions). For example, 1-Benzoyl-3-(naphthalen-1-yl)thiourea forms hydrogen-bonded dimers in the solid state, a feature critical for crystal engineering .

Comparison with Non-Thiourea Naphthalene Derivatives
  • 3-Naphthoylindole (): While structurally distinct (indole core vs. thiourea), this compound shares the naphthalen-1-yl group. Its applications diverge toward pharmacology (e.g., cannabinoid receptor modulation) due to the indole scaffold, contrasting with thioureas’ catalytic roles.
  • Naphthalen-1-ylmethanol (): Exhibits O–H⋯O hydrogen-bonded chains in crystals, highlighting how functional groups (hydroxyl vs. thiourea) dictate supramolecular behavior.

Research Findings and Data

Structural and Crystallographic Insights
  • Crystallography: Analogous thioureas (e.g., ) are often analyzed using SHELX software (), which enables precise determination of hydrogen-bonding patterns and torsion angles. For example, the C11–O1–H1 angle in naphthalen-1-ylmethanol is 1.81 Å, influencing its packing efficiency .
  • Torsional Flexibility : The cyclododecyl group’s conformational flexibility (e.g., torsion angles up to ±177° in aliphatic chains) may reduce crystallinity compared to rigid aromatic substituents .

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